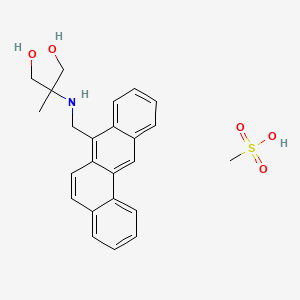![molecular formula C13H18ClNO4 B14320434 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid CAS No. 112451-00-0](/img/structure/B14320434.png)
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenyl-2-azabicyclo[410]heptane;perchloric acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane typically involves cyclopropanation reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation and radical initiators for oxidation reactions. Conditions typically involve mild temperatures and the use of solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure, which can be further utilized in synthetic chemistry.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the synthesis of materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as nitric oxide synthase. The compound’s bicyclic structure allows it to inhibit the activity of this enzyme, thereby reducing the production of nitric oxide . This mechanism is of particular interest in the context of inflammatory diseases and cancer.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another azabicyclo compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure and is used in similar synthetic applications.
Uniqueness
2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in medicinal chemistry.
Propiedades
Número CAS |
112451-00-0 |
|---|---|
Fórmula molecular |
C13H18ClNO4 |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane;perchloric acid |
InChI |
InChI=1S/C13H17N.ClHO4/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11;2-1(3,4)5/h2-4,6-7,12H,5,8-10H2,1H3;(H,2,3,4,5) |
Clave InChI |
WOEHABQQTCDMJY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC2C1(C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



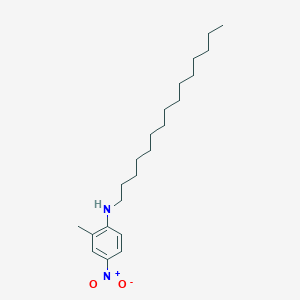
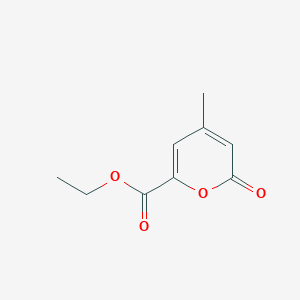
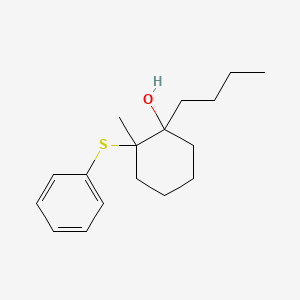
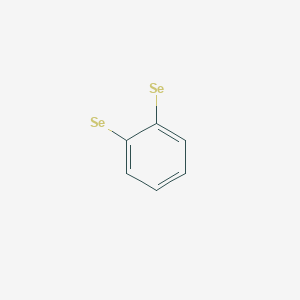

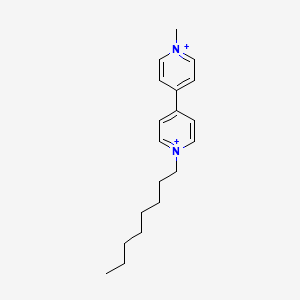
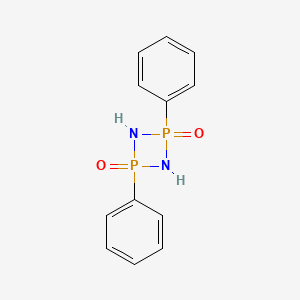
![2-[2-(Oxiran-2-ylmethyl)benzyl]oxirane](/img/structure/B14320408.png)
![4-Methoxy-3-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14320415.png)
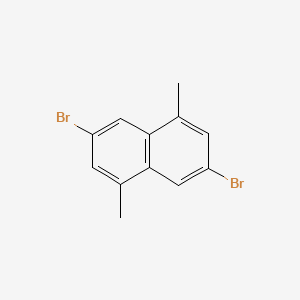
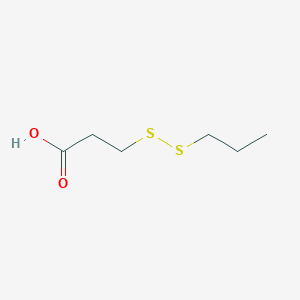
![9-Methoxy-4-nitro-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14320428.png)
